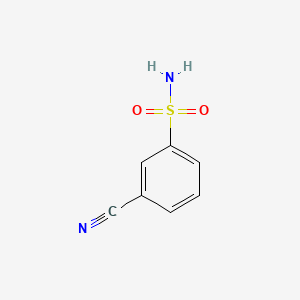

3-Cyanobenzenesulfonamide

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-cyanobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOFQPCBIZPXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384586 | |

| Record name | 3-cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3118-68-1 | |

| Record name | 3-cyanobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyanobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Derivatization Strategies for 3 Cyanobenzenesulfonamide

Elucidation of Precursor Synthesis Pathways

The synthesis of 3-cyanobenzenesulfonamide fundamentally relies on the efficient preparation of its key precursor, 3-cyanobenzenesulfonyl chloride. Methodologies for accessing this intermediate vary, with chlorosulfonation being a primary approach.

Chlorosulfonation Approaches to Sulfonyl Chloride Intermediates

The direct chlorosulfonation of benzonitrile (B105546) is a principal method for producing the essential precursor, 3-cyanobenzenesulfonyl chloride. This electrophilic aromatic substitution reaction involves treating benzonitrile with a strong chlorosulfonating agent.

The reaction typically proceeds as follows:

Starting Material: Benzonitrile

Reagent: Chlorosulfonic acid (ClSO₃H)

Product: 3-Cyanobenzenesulfonyl chloride

Due to the electron-withdrawing nature of the nitrile (-CN) group, the benzene (B151609) ring is deactivated, and substitution is directed to the meta-position. This yields the desired 3-substituted isomer. An analogous process is used for the synthesis of 4-cyanobenzenesulfonyl chloride from 4-cyanophenyl methyl sulfide, which involves oxidation with chlorine in a solvent mixture. google.com The resulting 3-cyanobenzenesulfonyl chloride is a solid with a melting point of 49-53 °C. chembk.comsigmaaldrich.com This intermediate is highly reactive, particularly towards nucleophiles, due to the excellent leaving group ability of the chloride ion on the sulfonyl group. utdallas.edu

Multistep Syntheses via Sulfanilic Amide Derivatives

Alternative, multi-step pathways to this compound often commence from more accessible starting materials like nitro-substituted benzene derivatives. These routes provide flexibility and are particularly useful when direct chlorosulfonation is not viable. A representative strategy involves the following sequence: ju.edu.jonih.gov

Sulfonamide Formation: The synthesis can start with 3-nitrobenzenesulfonyl chloride, which is reacted with an amine, such as a 40% aqueous solution of methylamine, to form N-methyl-3-nitrobenzenesulfonamide. ju.edu.jo

Nitro Group Reduction: The nitro group of the resulting sulfonamide is then reduced to an amino group. This transformation is commonly achieved through catalytic hydrogenation, yielding 3-amino-N-methylbenzenesulfonamide. nih.gov

Conversion of Amino to Cyano Group: The final step in forming the cyanobenzonitrile backbone from the aminosulfonamide intermediate would typically involve a Sandmeyer reaction. This process includes the diazotization of the amino group with a nitrite (B80452) source under acidic conditions, followed by treatment with a cyanide salt (e.g., cuprous cyanide) to introduce the nitrile functionality.

This multistep approach leverages the well-established chemistry of protecting groups and functional group interconversions to build the target molecular framework. utdallas.edu

Formation of the this compound Core Structure

The final construction of the this compound molecule is achieved by forming the sulfonamide bond, a reaction that can be accomplished through classical nucleophilic substitution or by employing modern catalytic methods.

Nucleophilic Substitution Reactions in Core Formation

The most direct method for synthesizing this compound is the nucleophilic substitution reaction between 3-cyanobenzenesulfonyl chloride and an amine source. libretexts.org In this reaction, the nitrogen atom of the nucleophile attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide C-S-N linkage. sinica.edu.tw

Electrophile: 3-Cyanobenzenesulfonyl chloride

Nucleophile: Ammonia (B1221849) (or an ammonia equivalent)

Product: this compound

This reaction is typically carried out under conditions that facilitate the nucleophilic attack while neutralizing the hydrogen chloride (HCl) byproduct, which can be achieved by using an excess of the amine or by adding a non-nucleophilic base. google.com The high reactivity of the sulfonyl chloride group ensures that this transformation generally proceeds with high efficiency.

Catalytic Approaches in Synthesis (e.g., Hafnium Tetrachloride, Silica-alumina)

Modern synthetic chemistry emphasizes the use of catalysts to improve efficiency, selectivity, and environmental compatibility.

Hafnium Tetrachloride (HfCl₄): Hafnium tetrachloride is a Lewis acid that can be used to catalyze a variety of organic reactions. chemicalbook.comchemeurope.com In the context of sulfonamide synthesis, HfCl₄ can function as a catalyst by activating the sulfonyl chloride. It coordinates to one of the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur atom and making it more susceptible to attack by the amine nucleophile. chemeurope.com This catalytic activation can lead to faster reaction rates and may allow for the use of less reactive amines. HfCl₄ has been noted for its use in synthesizing various organic intermediates and complexes. chemicalbook.comgoogle.com

Silica-alumina: Heterogeneous catalysts like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) are gaining traction in organic synthesis due to their operational simplicity, reusability, and role in promoting greener chemical processes. jmaterenvironsci.comnih.gov These solid supports can catalyze the formation of sulfonamides from sulfonyl chlorides and amines, often under solvent-free or microwave-assisted conditions. scielo.brresearchgate.net Alumina can also act as an effective dehydrating agent, which is crucial in condensation reactions that form N-sulfonylimines, a related class of compounds. nih.gov The acidic sites on the surface of silica-alumina can facilitate the reaction, similar to the role of Lewis acid catalysts. jmaterenvironsci.comtandfonline.com

Table 1: Summary of Synthetic Pathways to this compound

| Pathway | Starting Material | Key Intermediate | Key Reaction Step | Notes |

|---|---|---|---|---|

| Direct Chlorosulfonation | Benzonitrile | 3-Cyanobenzenesulfonyl chloride | Electrophilic Aromatic Substitution | A direct, one-step formation of the key precursor. google.com |

| Multistep Synthesis | 3-Nitrobenzenesulfonyl chloride | 3-Aminobenzenesulfonamide (B1265440) derivative | Nitro group reduction, followed by Sandmeyer reaction | Offers flexibility and uses different starting materials. ju.edu.jonih.gov |

| Core Formation (Nucleophilic) | 3-Cyanobenzenesulfonyl chloride | - | Nucleophilic substitution with ammonia | The classical and most direct method to form the final product. libretexts.org |

| Core Formation (Catalytic) | 3-Cyanobenzenesulfonyl chloride | - | Catalyzed nucleophilic substitution | Employs catalysts like HfCl₄ or silica-alumina for improved efficiency. chemeurope.comscielo.br |

Derivatization of this compound and Analogues

The structure of this compound offers several avenues for derivatization, allowing for the synthesis of a wide array of analogues. The primary sites for modification are the sulfonamide nitrogen (N-H), the cyano group (-CN), and the aromatic ring.

N-Substitution of the Sulfonamide Group: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent reactions with electrophiles. N-alkylation and N-acylation are common derivatization strategies. For example, N-alkylated derivatives of similar sulfonamides have been synthesized to probe structure-activity relationships. nih.gov The reaction of the sulfonamide with various isocyanates or isothiocyanates can also be used to produce ureido and thioureido derivatives. nih.govresearchgate.net

Modification of the Cyano Group: The nitrile functionality is a versatile handle for chemical modification. It can be:

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduced to a primary amine (aminomethyl group) using reducing agents. escholarship.org

Converted into a tetrazole ring, a common bioisostere for a carboxylic acid, via reaction with azides.

Modification of the Aromatic Ring: While the benzene ring of this compound is electron-deficient due to the presence of two deactivating groups (-CN and -SO₂NH₂), further substitution is chemically possible, although it generally requires harsh conditions. Nucleophilic aromatic substitution (SNA_r) could be feasible if a suitable leaving group is present on the ring.

Table 2: Potential Derivatization Strategies for this compound

| Reaction Site | Type of Reaction | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Sulfonamide Nitrogen | N-Alkylation | Base, Alkyl halide | N-Alkyl sulfonamide nih.gov |

| Sulfonamide Nitrogen | N-Acylation / Ureido Formation | Isocyanate / Isothiocyanate | N-Acylsulfonamide / Thioureido derivative nih.govresearchgate.net |

| Cyano Group | Hydrolysis | Acid or Base, Heat | Carboxylic acid or Amide |

| Cyano Group | Reduction | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Aminomethyl group escholarship.org |

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the sulfonamide group in this compound is a key site for synthetic elaboration through N-alkylation and N-arylation. These reactions expand the structural diversity of the core molecule, allowing for the introduction of various functional groups.

N-Alkylation: N-alkylation of sulfonamides can be achieved through several methods, including reactions with alkyl halides and reductive aminations. However, modern approaches focus on more efficient and selective catalytic systems. One study explored a manganese-catalyzed N-alkylation of various sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" approach. acs.org This method proved effective for a diverse range of aryl and alkyl sulfonamides, yielding mono-N-alkylated products in excellent yields. acs.org Despite its broad applicability, this specific catalytic system showed limitations with strongly electron-withdrawing substituents; employing 4-cyanobenzenesulfonamide (B1293931) resulted in no observable N-alkylation product. acs.org This highlights that the reactivity of the sulfonamide nitrogen is significantly influenced by the electronic nature of the benzene ring substituents.

N-Arylation: N-arylation introduces an aryl group to the sulfonamide nitrogen, a transformation that has been advanced significantly through transition-metal catalysis and novel metal-free methods.

Copper-Catalyzed Arylation: Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling is a prominent method for forming C-N bonds. rsc.org This technique can be used for the N-arylation of sulfonamides with arylboronic acids. rsc.orgnih.gov For substrates containing multiple nucleophilic sites, such as aminobenzenesulfonamides, reaction conditions can be tuned to achieve chemoselectivity, targeting either the amine or the sulfonamide nitrogen. rsc.org Another copper-catalyzed approach uses arylboroxines as the arylating agent in an ethanol (B145695) solvent system, which can proceed efficiently without the need for a base or other additives. beilstein-journals.org

Palladium-Catalyzed Arylation: Palladium-based catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, are highly effective for the N-arylation of various nitrogen-containing compounds. organic-chemistry.org

Transition-Metal-Free Arylation: An innovative, transition-metal-free procedure has been developed for the N-arylation of sulfonamides. scispace.comnih.gov This method involves the reaction of sulfonamides with o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). scispace.comnih.gov It proceeds under mild conditions and demonstrates good to excellent yields, tolerating a variety of functional groups that might be incompatible with some metal-catalyzed systems. scispace.comnih.gov

| Method | Catalyst/Reagent | Aryl Source | Key Features | Reference |

|---|---|---|---|---|

| Chan-Evans-Lam (CEL) Coupling | Copper(II) Complexes | Arylboronic Acids | Condition-specific chemoselectivity. | rsc.org |

| Copper-Catalyzed Coupling | Cu(OTf)₂ | Arylboroxines | Base and additive-free; uses ethanol as solvent. | beilstein-journals.org |

| Transition-Metal-Free Arylation | Cesium Fluoride (CsF) | o-Silylaryl Triflates | Mild conditions, avoids transition metals. | scispace.comnih.gov |

Incorporation into Heterocyclic Systems

The this compound framework can be integrated into a variety of heterocyclic structures, a common strategy in medicinal chemistry to access novel chemical space. This is often achieved by using a functionalized benzenesulfonamide (B165840) as a building block in cyclization or annulation reactions.

For instance, 2-aminobenzenesulfonamide (B1663422) can react with ketones in the presence of iodine and DMSO to form 3-acylbenzothiadiazine 1,1-dioxides, creating a fused heterocyclic system that incorporates the sulfonamide group. beilstein-journals.org Similarly, reacting aminobenzenesulfonamides with heterocyclic methyl carbimidates in diglyme (B29089) solution produces N-sulfonyl-carboximidamides bearing six-membered nitrogen heterocycles. nih.gov

Another powerful strategy involves using cyanobenzenesulfonyl chloride to create activated intermediates for ring formation. For example, alaninol can be treated with cyanobenzenesulfonyl chloride to first activate the nitrogen and then facilitate ring-closure to form an activated aziridine. researchgate.net This approach has been adapted from similar methods used for tosyl-substituted aziridines. researchgate.net Furthermore, detailed optimization of reaction conditions has led to protocols for synthesizing more complex heterocyclic cores such as tetrahydropyridines and pyrrolidines via [n+2] annulation reactions where the cyanobenzenesulfonamide acts as a directing and activating group. researchgate.net

Charged heterocyclic systems can also be generated. The reaction of 3-aminobenzenesulfonamide with pyrylium (B1242799) salts leads to the formation of pyridinium (B92312) derivatives, which are permanently charged sulfonamides. nih.gov

Conjugation with Biologically Active Moieties (e.g., Thioureas, Pyrrol-2-ones)

Conjugating this compound with other biologically active pharmacophores is a modular approach to creating hybrid molecules with potentially enhanced or novel properties.

Thioureas: Thiourea (B124793) moieties are frequently incorporated into sulfonamide-based structures. A common synthetic route involves the reaction of an aminobenzenesulfonamide with an appropriate isothiocyanate in a dry solvent like acetonitrile (B52724). acs.org The reaction progress is monitored until the isothiocyanate is fully consumed, and the resulting thiourea derivative is then purified. acs.org This method allows for the synthesis of a wide range of 1,3-disubstituted thioureas. acs.org

Pyrrol-2-ones: The pyrrol-2-one core is another important heterocyclic scaffold found in many bioactive compounds. nih.gov Advanced synthetic methods enable its conjugation with sulfonamides. A notable example is the one-pot, three-component reaction using an aminobenzenesulfonamide, an aldehyde derivative, and pyruvic acid. nih.govacs.orgresearchgate.net This reaction, catalyzed by trifluoroacetic acid, proceeds through the formation of an imine intermediate, followed by cyclization and addition of another sulfonamide molecule to yield dihydro-pyrrol-2-one structures featuring dual sulfonamide groups. nih.govacs.org This multicomponent approach is highly efficient for generating molecular complexity from simple starting materials. acs.orgresearchgate.net Another strategy involves reacting a functionalized aminobenzenesulfonamide with itaconic acid to produce 5-oxopyrrolidine-3-carboxylic acid derivatives, which can be further modified. mdpi.com

Reaction Optimization and Process Intensification Techniques

Optimizing reaction conditions is paramount for maximizing yield, purity, and efficiency in the synthesis of this compound derivatives. This involves careful control of reaction parameters and the application of modern process intensification techniques.

Temperature Control and Atmospheric Conditions

Temperature is a critical parameter that can significantly influence reaction outcomes. For the synthesis of 3-acylbenzothiadiazine 1,1-dioxides, a study on reaction optimization demonstrated that increasing the temperature from 80 °C to 110 °C substantially improved the product yield. beilstein-journals.org Further increasing the temperature to 130 °C, however, led to a decrease in yield. beilstein-journals.org In other syntheses, such as sulfonylation reactions, adjusting the temperature within a range of 40–80 °C is used to minimize side reactions.

The reaction atmosphere can also be crucial. While many organic reactions are performed under an inert atmosphere (e.g., argon) to prevent oxidation or side reactions with atmospheric components, some processes benefit from an air atmosphere. The aforementioned synthesis of benzothiadiazine dioxides showed a higher yield when conducted under air compared to an argon atmosphere. beilstein-journals.org Conversely, many sensitive catalytic reactions, particularly those involving palladium or other transition metals, strictly require inert conditions. organic-chemistry.org

| Entry | Temperature (°C) | Atmosphere | Isolated Yield (%) |

|---|---|---|---|

| 1 | 80 | Air | 25 |

| 2 | 110 | Air | 72 |

| 3 | 130 | Air | 65 |

| 4 | 110 | Argon | 66 |

Ultrasonic Reaction Enhancement

Ultrasound has emerged as a valuable tool for process intensification in organic synthesis. The application of ultrasonic waves in a solid-liquid reaction mixture can significantly enhance reaction rates. mahendrapublications.com This phenomenon, known as sonochemistry, is attributed to acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures, and enhances mass transfer between phases. mahendrapublications.comunesp.br This technique has been successfully employed for the synthesis of organic components, including dyes containing a benzenesulfonamide substituent, offering a versatile and facile pathway. mahendrapublications.com

Monitoring Reaction Progression

Careful monitoring of a reaction's progress is essential to determine its completion, optimize reaction times, and prevent the formation of byproducts from over-reaction. The most common method cited in the synthesis of benzenesulfonamide derivatives is Thin-Layer Chromatography (TLC). rsc.orgsemanticscholar.orgtandfonline.com TLC is a rapid, inexpensive, and effective technique for qualitatively tracking the consumption of starting materials and the formation of products. semanticscholar.org For more quantitative analysis and to ensure purity, High-Performance Liquid Chromatography (HPLC) is also utilized. In a typical TLC procedure, small aliquots of the reaction mixture are spotted onto a silica-coated plate, which is then developed in an appropriate solvent system and visualized, often using a UV lamp, to assess the reaction status. semanticscholar.org

Mechanistic Organic Chemistry of 3 Cyanobenzenesulfonamide Transformations

Oxidation Pathways and Oxidized Derivatives

The oxidation of 3-cyanobenzenesulfonamide is primarily characterized by the degradation of the molecule through the action of highly reactive species rather than a direct oxidation of the sulfur atom, which already exists in a high +6 oxidation state. The degradation pathways are often initiated by advanced oxidation processes (AOPs) that generate potent oxidizing agents like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻). mdpi.com

Mechanisms involved in these processes include:

Direct Photolysis : Under UV irradiation, sulfonamides can undergo direct photolysis, although the efficiency varies based on environmental factors like pH. acs.org

Indirect Photolysis/Oxidation : The primary pathway for degradation involves indirect oxidation mediated by radicals. In systems combining UV light with persulfate or electrochemical processes, sulfate and hydroxyl radicals are generated. mdpi.comnih.gov These radicals are powerful, non-selective oxidizing agents that can attack the aromatic ring of this compound.

The reaction of these radicals with the benzene (B151609) ring typically proceeds via an addition mechanism, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, including the addition of oxygen to form peroxyl radicals, ultimately leading to ring-opening and mineralization into smaller molecules like CO₂ and H₂O. nih.gov In some cases, hydroxylation of the aromatic ring can occur, leading to hydroxylated derivatives. nih.gov

Table 1: Oxidative Degradation Processes for Sulfonamides

| Process | Oxidizing Species | General Outcome |

|---|---|---|

| UV/Persulfate | Sulfate Radical (SO₄•⁻), Hydroxyl Radical (•OH) | Ring degradation and mineralization |

| UV/Electrochemical Oxidation | Hydroxyl Radical (•OH), Free Chlorine | Degradation, efficiency dependent on pH and anode material |

| Hydrogen Peroxide Oxidation | Peroxycarboximidic Acid (from nitrile cosolvent), Peroxyl Radicals | Hydroxylation, formation of keto-derivatives |

Reduction Pathways to Amines and Other Reduced Forms

The most significant reduction pathway for this compound involves the transformation of the cyano group (-C≡N) into a primary amine (-CH₂NH₂), yielding 3-(aminomethyl)benzenesulfonamide. This conversion can be accomplished through two primary mechanistic routes: catalytic hydrogenation and reduction with metal hydrides.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a transition metal catalyst, such as Palladium (Pd), Platinum (Pt), or Ruthenium (Ru). rsc.orgnih.gov The mechanism proceeds as follows:

Adsorption : Both H₂ and the cyano group of this compound adsorb onto the surface of the metal catalyst.

Hydrogen Activation : The H-H bond is cleaved, and hydrogen atoms are bound to the catalyst surface.

Stepwise Reduction : The π-bonds of the cyano group are sequentially hydrogenated. The nitrile is first reduced to an imine intermediate (C=NH), which is then further reduced to the primary amine (-CH₂NH₂).

Reduction with Metal Hydrides: Complex metal hydrides, particularly lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of converting nitriles to primary amines. saskoer.casemanticscholar.orgsemanticscholar.org The mechanism is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the cyano group.

Nucleophilic Attack : A hydride ion from the AlH₄⁻ complex attacks the nitrile carbon, breaking one of the C-N π-bonds and forming a nitrogen-metal complex.

Second Hydride Addition : A second hydride transfer occurs, reducing the imine-like intermediate to a diamino-metal complex.

Hydrolysis : The reaction is quenched with an aqueous workup (acidic or basic) to hydrolyze the metal-nitrogen bonds, liberating the final primary amine product, 3-(aminomethyl)benzenesulfonamide. saskoer.ca

Table 2: Comparison of Reduction Methods for the Cyano Group

| Method | Reagents | Key Intermediate | Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Ru complex | Surface-bound imine | Pressurized H₂, various solvents |

| Metal Hydride Reduction | 1) LiAlH₄ in THF/ether 2) H₂O/H⁺ workup | Imino-metal complex | Anhydrous aprotic solvent, followed by aqueous quench |

Substitution Reactions Involving the Sulfonamide Moiety

The sulfonamide moiety (-SO₂NH₂) contains acidic protons on the nitrogen atom, which can be removed by a base to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles in N-alkylation and N-arylation reactions. nih.govmdpi.com

The general mechanism for these substitution reactions is as follows:

Deprotonation : A base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium fluoride (B91410) (CsF), abstracts a proton from the sulfonamide nitrogen. This generates a resonance-stabilized sulfonamidate anion. nih.govescholarship.org

Nucleophilic Attack : The sulfonamidate anion acts as a nitrogen nucleophile, attacking an electrophilic carbon or aryl group.

N-Alkylation : The anion displaces a leaving group (e.g., bromide, iodide) from an alkyl halide in an Sₙ2 reaction to form an N-alkylated sulfonamide. mdpi.comescholarship.org

N-Arylation : The anion attacks an activated aryl halide or a related substrate, often in a transition-metal-catalyzed cross-coupling reaction, to yield an N-arylated sulfonamide. nih.govnih.gov

These reactions are highly versatile, allowing for the introduction of a wide variety of substituents onto the sulfonamide nitrogen, thereby modifying the compound's chemical and physical properties. researchgate.net

Investigating Stereoselectivity and Regioselectivity in Derivatization

Controlling the outcome of derivatization reactions is crucial, and this is governed by the principles of regioselectivity and stereoselectivity.

Regioselectivity: In the context of this compound, regioselectivity is most pertinent during electrophilic aromatic substitution (SₑAr) on the benzene ring. The molecule possesses two substituents: a cyano group (-CN) at position 1 and a sulfonamide group (-SO₂NH₂) at position 3. Both of these groups are electron-withdrawing and act as deactivating, meta-directing groups. youtube.comyoutube.comlibretexts.org

The sulfonamide group directs incoming electrophiles to positions 2 and 5.

The cyano group directs incoming electrophiles to positions 2 and 5.

Both groups thus reinforce the directing effect towards the same positions. Electrophilic attack will preferentially occur at the 5-position, which is meta to both existing substituents. The 2-position, while also meta to both, is sterically hindered by being situated between the two large groups, making it a less favorable site for attack. The regioselectivity is determined by the stability of the cationic Wheland intermediate (σ-complex); the intermediate for meta attack is less destabilized than those for ortho or para attack, as it avoids placing the positive charge adjacent to the electron-withdrawing groups. nsf.govrsc.org

Stereoselectivity: Stereoselectivity becomes a factor when a derivatization reaction introduces a new chiral center. While specific examples for this compound are not prevalent, general strategies for the asymmetric modification of sulfonamides and related amines can be considered. For instance, N-heterocyclic carbene (NHC) organocatalysis has been used for the highly enantioselective modification of sulfonamides, creating optically enriched products. ntu.edu.sgrsc.org In such reactions, the chiral catalyst creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer over the other. rsc.org Similarly, chiral copper complexes have been employed for the enantioconvergent N-alkylation of amines, demonstrating that a racemic starting material can be converted into a single enantiomer of the product. nih.gov These principles could be applied to derivatives of this compound, such as its reduced form, 3-(aminomethyl)benzenesulfonamide.

Role of Catalysts in Reaction Mechanisms

Catalysts are essential for facilitating many of the transformations of this compound by providing lower-energy reaction pathways.

Transition Metal Catalysis :

Palladium (Pd) and Copper (Cu) : These metals are instrumental in C-N cross-coupling reactions for the N-arylation of the sulfonamide moiety. The catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, coordination and deprotonation of the sulfonamide, and reductive elimination to form the N-aryl sulfonamide and regenerate the catalyst. thieme-connect.comsci-hub.se

Ruthenium (Ru) : Ruthenium complexes are highly effective for the catalytic hydrogenation of amides and nitriles. rsc.org The catalyst activates H₂ and coordinates the substrate, facilitating the hydride transfer necessary for reduction. dntb.gov.ua

Lewis Acid Catalysis : Lewis acids like BF₃·OEt₂ can be used to activate electrophilic cyanating agents, enabling the direct cyanation of electron-rich aromatic rings. The Lewis acid coordinates to the cyanating agent, increasing its electrophilicity and promoting the reaction. acs.org

Organocatalysis :

N-Heterocyclic Carbenes (NHCs) : Chiral NHCs can catalyze enantioselective reactions. The carbene catalyst typically adds to an aldehyde or other electrophile, forming a reactive intermediate (such as a Breslow intermediate) which then participates in the main bond-forming step within a chiral environment, thereby controlling the stereochemical outcome. ntu.edu.sgrsc.org

Photoredox Catalysis :

Visible light photocatalysis can be used to generate radical intermediates under mild conditions. In sulfonamide-directed C-H functionalization, a photocatalyst absorbs light and initiates a single electron transfer (SET) process, leading to the formation of a nitrogen-centered radical that can then abstract a hydrogen atom from an unactivated C-H bond, enabling site-selective functionalization. nih.gov

Table 3: Catalysts in this compound Transformations

| Reaction Type | Catalyst Class | Example Catalyst | Mechanism Role |

|---|---|---|---|

| N-Arylation | Transition Metal | Pd or Cu complexes | Facilitates C-N cross-coupling via oxidative addition/reductive elimination cycles. |

| Reduction (Hydrogenation) | Transition Metal | Pd/C, Ru-complex | Activates H₂ and the cyano group on a metal surface or in a complex. |

| Asymmetric Derivatization | Organocatalyst | Chiral N-Heterocyclic Carbene (NHC) | Forms a chiral intermediate, leading to enantioselective product formation. |

| C-H Functionalization | Photoredox Catalyst | Acr⁺-Mes-ClO₄⁻ | Initiates single electron transfer to generate radical intermediates for C-H activation. |

Computational Chemistry Investigations of 3 Cyanobenzenesulfonamide and Its Analogues

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to optimize molecular geometry and predict electronic properties.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and stability. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For benzenesulfonamide (B165840) derivatives, a large HOMO-LUMO gap is generally associated with good chemical stability. The analysis of these frontier molecular orbitals (FMOs) is crucial for explaining the structure and reactivity of molecules.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A large gap implies high stability and low reactivity. A small gap suggests higher reactivity. |

Energetic Favorability of Isomers

DFT calculations are also employed to determine the most stable isomeric forms of a molecule. By calculating the ground state energies of different isomers (e.g., ortho-, meta-, and para-substituted benzenesulfonamides), researchers can predict their relative stability. The isomer with the lowest calculated total energy is considered the most energetically favorable.

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a potential drug molecule interacts with its protein target. For 3-Cyanobenzenesulfonamide and its analogues, docking studies are often performed with target enzymes like human carbonic anhydrases (hCAs), for which sulfonamides are a well-known class of inhibitors.

Prediction of Binding Mechanisms and Affinity

Docking simulations predict the binding mode and estimate the binding affinity of a ligand to a protein. The sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, and in the case of carbonic anhydrases, it coordinates directly to the catalytic Zn²⁺ ion in the active site. The simulation places the ligand in various possible conformations within the active site and calculates a "docking score" for each, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction and higher affinity.

Analysis of Binding Pockets and Key Residues

A detailed analysis of the docked pose reveals the specific amino acid residues that form the binding pocket and interact with the ligand. In human carbonic anhydrase II (hCA II), the active site is a conical cavity with the Zn²⁺ ion at its base, coordinated by three histidine residues (His94, His96, His119). The active site is divided into hydrophobic and hydrophilic regions.

Key residues that frequently interact with sulfonamide inhibitors in hCA II include:

Gln92, Asn67, His64: Form hydrogen bonds with the ligand.

Val121, Phe131, Leu198, Pro202: Form a hydrophobic pocket that interacts with the aromatic ring of the inhibitor.

Thr199 and Glu106: Interact with the zinc-bound water/hydroxide and help orient the inhibitor.

The cyano group of this compound, depending on its orientation, can form specific interactions within this pocket, contributing to its binding affinity. By identifying these key residues, researchers can understand the structural basis for inhibition and predict how modifications to the ligand might improve its binding characteristics.

| Interaction Type | Key Residues in hCA II | Role in Binding |

| Zinc Coordination | His94, His96, His119 | Anchors the sulfonamide group to the catalytic Zn²⁺ ion. |

| Hydrogen Bonding | Gln92, Asn67, Thr199, His64 | Stabilizes the ligand in the active site through polar interactions. |

| Hydrophobic Interactions | Val121, Phe131, Leu198, Pro202 | Interacts with the nonpolar parts of the ligand, enhancing binding affinity. |

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. This allows for the study of the flexibility of both the protein and the ligand, and the stability of their interactions.

For a complex of this compound with a target protein like carbonic anhydrase, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The simulation provides insights into:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over time, researchers can assess whether the ligand remains stably bound in the active site.

Conformational changes: MD can reveal how the protein structure might adapt to the presence of the ligand, and any conformational changes the ligand itself might undergo.

Interaction dynamics: The simulation allows for the analysis of the persistence of specific interactions, such as hydrogen bonds, over the simulation time. This helps to identify the most critical and stable interactions holding the complex together.

MD simulations provide a more realistic representation of the biological environment and can validate the binding poses predicted by molecular docking. They are crucial for a deeper understanding of the molecular recognition process and for refining the design of novel inhibitors.

Conformational Analysis and Stability

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For molecules with rotatable bonds, such as this compound, multiple conformations can exist, each with a different energy level. Computational methods, like Density Functional Theory (DFT), are used to determine the most stable conformations.

Table 1: Representative Torsion Angles and Energy Differences for Arylsulfonamide Conformers

| Conformer | Torsion Angle 1 (C-C-S-N) | Torsion Angle 2 (C-S-N-H) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| A | ~90° | ~180° (trans) | 0.00 | Most stable, ground-state conformation where the N-H bond is oriented away from the aryl ring. |

| B | ~90° | ~60° (gauche) | 1.5 - 2.5 | A slightly higher energy conformation, often accessible at physiological temperatures. |

| C | ~0° | ~180° (trans) | > 5.0 | A high-energy, eclipsed conformation that is sterically hindered and generally unstable. |

Note: Data is illustrative and based on general findings for arylsulfonamides. Exact values for this compound require specific computational studies.

Dynamics of Compound-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. acs.org For this compound, which is often studied as an inhibitor of enzymes like carbonic anhydrase, MD simulations can reveal the stability of its binding and the key interactions that anchor it within the enzyme's active site. nih.govpku.edu.cn

These simulations model the compound and its target protein (e.g., human carbonic anhydrase II) in a simulated physiological environment. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is calculated, providing a detailed view of the binding dynamics. acs.orgnih.gov

Key findings from MD studies on sulfonamide inhibitors interacting with carbonic anhydrase often show:

Coordination with Zinc: The sulfonamide group's deprotonated nitrogen atom coordinates directly with the catalytic zinc ion in the active site. acs.org

Hydrogen Bonding: The sulfonamide's oxygen and nitrogen atoms form crucial hydrogen bonds with amino acid residues like Thr199 and Thr200, stabilizing the complex. acs.orgpku.edu.cn

Hydrophobic Interactions: The benzene (B151609) ring of the compound engages in hydrophobic interactions with nonpolar residues such as Val121, Leu198, and Val142, further securing the inhibitor in the binding pocket. nih.govnih.gov

Conformational Changes: The binding of the inhibitor can induce conformational changes in the protein, particularly in regions near the active site. nih.gov

Table 2: Key Interactions of a Benzenesulfonamide Inhibitor in the Active Site of Carbonic Anhydrase II from MD Simulations

| Inhibitor Group | Interacting Residue/Ion | Interaction Type | Typical Distance (Å) | Frequency during Simulation |

|---|---|---|---|---|

| Sulfonamide (-SO₂NH⁻) | Zn²⁺ | Coordination Bond | 2.0 - 2.2 | >95% |

| Sulfonamide (-SO₂) | Thr199 | Hydrogen Bond | 2.7 - 3.1 | ~80% |

| Sulfonamide (-NH⁻) | Thr199 | Hydrogen Bond | 2.8 - 3.2 | ~75% |

| Benzene Ring | Leu198 | Hydrophobic | 3.5 - 4.5 | High |

| Benzene Ring | Val121 | Hydrophobic | 3.5 - 4.5 | High |

Note: This data represents typical interactions observed in MD simulations of benzenesulfonamide-class inhibitors with carbonic anhydrase.

Quantitative Structure-Activity Relationship (QSAR) Model Development and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogues of this compound, QSAR models can be developed to predict their inhibitory potency against a target, such as carbonic anhydrase, and to guide the design of new, more effective inhibitors. nih.govresearchgate.net

The development of a QSAR model involves several steps:

Data Set Collection: A series of compounds with known biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. medwinpublishers.com

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., logP) properties. nih.govkoreascience.kr

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netkoreascience.kr

Model Validation: The model's predictive power is rigorously tested using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov A high Q² value (typically > 0.5) indicates a model with good predictive ability. nih.gov

For benzenesulfonamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.gov These methods generate 3D contour maps that visualize regions where modifying the molecule's steric or electrostatic properties would likely increase or decrease its activity, providing direct guidance for rational drug design. nih.gov

Table 3: Example of a 3D-QSAR Model for Benzenesulfonamide-based Carbonic Anhydrase Inhibitors

| Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA | Q² (Cross-validated R²) | 0.615 | Good internal predictive ability. nih.gov |

| R² (Non-cross-validated R²) | 0.920 | High correlation between predicted and observed activity. nih.gov | |

| Steric Field Contribution | 55.3% | The shape and size of the molecule are major determinants of activity. | |

| Electrostatic Field Contribution | 44.7% | The charge distribution on the molecule is also a significant factor. | |

| CoMSIA | Q² (Cross-validated R²) | 0.588 | Good internal predictive ability. nih.gov |

| R² (Non-cross-validated R²) | 0.895 | High correlation between predicted and observed activity. nih.gov | |

| Hydrophobic Field Contribution | 25.1% | Hydrophobic properties contribute significantly to the activity. | |

| H-Bond Donor Contribution | 18.9% | The potential to donate hydrogen bonds is important for binding. |

Note: The statistical values and contributions are representative of typical 3D-QSAR studies on sulfonamide inhibitors and are for illustrative purposes. nih.gov

Biological Activities and Pharmacological Potential of 3 Cyanobenzenesulfonamide Derivatives

Enzyme Inhibition Studies

Lipoxygenase Inhibition (e.g., 12-LOX)

The benzenesulfonamide (B165840) scaffold has been identified as a promising framework for the development of selective inhibitors of human 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes, including platelet aggregation, inflammation, and cancer. Research into the structure-activity relationship (SAR) of these derivatives has provided valuable insights into the structural features required for potent and selective inhibition.

A significant study focused on the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold. Through systematic modifications of this lead compound, researchers were able to identify derivatives with nanomolar potency against 12-LOX and excellent selectivity over other related lipoxygenases and cyclooxygenases.

Key findings from these SAR studies revealed that modifications to the phenyl moiety of the benzylamino portion of the molecule were generally not well-tolerated, often leading to a decrease in inhibitory activity. In contrast, alterations to the thiazole group attached to the benzenesulfonamide core resulted in analogues with improved potency. For instance, the replacement of a thiazole moiety with a 2-benzothiazole group led to a significant enhancement in 12-LOX inhibitory activity while maintaining selectivity.

The most potent compounds identified in these studies, such as those exemplified by compounds 35 and 36 in the original research, demonstrated nanomolar efficacy in inhibiting 12-LOX. Furthermore, these optimized compounds exhibited favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting their potential for further development as therapeutic agents. In functional assays, these derivatives were shown to inhibit PAR-4 induced aggregation and calcium mobilization in human platelets and reduce the levels of 12-HETE, the product of 12-LOX activity, in β-cells.

Table 1: 12-Lipoxygenase Inhibitory Activity of Selected Benzenesulfonamide Derivatives

| Compound | Modification | 12-LOX IC₅₀ (nM) |

|---|---|---|

| Lead Compound | Thiazole group | >1000 |

| 35 (ML355) | 2-Benzothiazole replacement | 56 |

| 36 | Further optimization | Potent (specific value not provided) |

Note: The data presented is based on research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, as specific 12-LOX inhibition data for 3-cyanobenzenesulfonamide derivatives was not available in the reviewed literature.

Anticancer Modalities and Cytotoxic Effects

The benzenesulfonamide scaffold has emerged as a versatile platform for the design of novel anticancer agents. Derivatives incorporating this moiety have demonstrated significant cytotoxic effects against a variety of human tumor cell lines through various mechanisms of action.

Numerous studies have reported the in vitro cytotoxic activity of benzenesulfonamide derivatives against a panel of human cancer cell lines. For instance, a series of new N-benzenesulfonylguanidine derivatives were evaluated for their activity against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. mdpi.com Certain compounds within this series exhibited selective cytotoxic effects. For example, a derivative with a 2-(trifluoromethyl)benzylthio group showed an IC₅₀ value of 13 µM against HCT-116 cells, while another with a 2-chloromethylbenzylthio substituent had IC₅₀ values of 12 µM and 19 µM against HCT-116 and MCF-7 cells, respectively. mdpi.com

In another study, novel 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were synthesized and tested against MCF-7, HeLa, and HCT-116 cells. The most potent compounds displayed mean IC₅₀ values of 12.8 and 12.7 µM against the three cell lines, with one derivative showing an IC₅₀ of 8 µM against HCT-116 cells. nih.gov

Furthermore, a series of thiadiazole-benzenesulfonamide hybrids were assessed for their cytotoxic activity against liver cancer cell lines HepG2 and Huh7. The most potent compound, 7a , exhibited IC₅₀ values of 17.89 µM and 25.07 µM, respectively. nih.gov Naphtho[1,2-e] mdpi.comoxazine derivatives bearing an arylsulfonamide moiety also showed notable activity against MCF-7 and HCT-116 cells, with IC₅₀ values comparable to the standard drug 5-fluorouracil.

Table 4: In Vitro Cytotoxicity of Selected Benzenesulfonamide Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| N-Benzenesulfonylguanidine derivative | HCT-116 | 13 | mdpi.com |

| N-Benzenesulfonylguanidine derivative | HCT-116 | 12 | mdpi.com |

| N-Benzenesulfonylguanidine derivative | MCF-7 | 19 | mdpi.com |

| Benzenesulfonylguanidine derivative | HCT-116 | 8 | nih.gov |

| Benzenesulfonylguanidine derivatives (mean) | MCF-7, HeLa, HCT-116 | 12.7 - 12.8 | nih.gov |

| Thiadiazole-benzenesulfonamide hybrid (7a) | HepG2 | 17.89 | nih.gov |

| Naphtho[1,2-e] mdpi.comoxazine-arylsulfonamide | MCF-7, HCT-116 | Comparable to 5-FU |

Induction of Apoptosis and Cell Cycle Modulation

Several derivatives of benzenesulfonamide have been shown to exert their anticancer effects by inducing programmed cell death, or apoptosis, and interfering with the cell cycle in cancer cells.

One novel aminobenzenesulfonamide derivative, referred to as compound 3c , has demonstrated the ability to induce apoptosis in colorectal cancer cells. nih.govnih.gov This is achieved through the intrinsic pathway, which involves the mitochondria. nih.gov Key events in this process include an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic proteins Bcl-2 and BclxL. nih.govnih.gov This shift in the balance of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, which subsequently activates a cascade of caspases, including caspase-9, caspase-3, and caspase-6, ultimately leading to cell death. nih.govnih.gov Furthermore, compound 3c has been observed to increase the expression of the tumor suppressor protein p53 and to inhibit cyclin D1, a key regulator of cell cycle progression. nih.gov

Other research has identified benzenesulfonamide derivatives that induce apoptosis through different mechanisms. For instance, compound 24 , a 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivative, has been shown to cause a decrease in the mitochondrial membrane potential and an increase of cells in the sub-G1 phase, both of which are indicative of apoptosis. mdpi.comsemanticscholar.org The cytotoxicity of these compounds appears to be linked to the presence of a hydroxy group in the benzene (B151609) ring of the 3-arylpropylidene fragment. mdpi.comsemanticscholar.org

The following table summarizes the apoptotic effects of selected benzenesulfonamide derivatives on various cancer cell lines.

| Compound | Cancer Cell Line | Key Apoptotic Effects |

| 3c | HT-29 (Colorectal) | Increased Bax, decreased Bcl-2/BclxL, cytochrome c release, caspase-9, -3, -6 activation, p53 upregulation, cyclin D1 inhibition. nih.govnih.gov |

| 24 | HCT-116 (Colon), MCF-7 (Breast) | Decreased mitochondrial membrane potential, increased sub-G1 cell population. mdpi.comsemanticscholar.org |

| 30 | HCT-116 (Colon) | Strong cytotoxic activity with an IC50 of 8 µM. mdpi.comsemanticscholar.org |

Redox Balance Disruption (e.g., Reactive Oxygen Species Generation, Glutathione/NADPH Modulation)

A key mechanism through which some this compound derivatives exhibit their anticancer properties is by disrupting the redox balance within cancer cells. This often involves the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger apoptosis.

The aminobenzenesulfonamide derivative 3c has been shown to inhibit the proliferation of colorectal cancer cells by increasing the production of ROS. nih.govresearchgate.net This effect is supported by the observation that the antioxidant N-acetylcysteine (NAC) can reverse the anti-proliferative effects of 3c . nih.govresearchgate.net Furthermore, treatment with 3c leads to a decrease in the levels of both NADPH and glutathione (GSH) in HT-29 colorectal cancer cells. nih.govresearchgate.net NADPH is crucial for regenerating the reduced form of glutathione, a key cellular antioxidant. By depleting both NADPH and GSH, 3c diminishes the cell's antioxidant capacity, thereby exacerbating oxidative stress. nih.gov The ROS-dependent nature of 3c -induced apoptosis is further confirmed by the finding that NAC can block PARP cleavage and cytochrome c release. nih.gov

The disruption of the mitochondrial membrane potential is another consequence of the oxidative stress induced by these compounds. nih.govmdpi.com This alteration is an early event in the apoptotic process and is directly linked to the overproduction of ROS.

The table below details the effects of compound 3c on the redox state of colorectal cancer cells.

| Compound | Cell Line | Effect on ROS | Effect on Glutathione (GSH) | Effect on NADPH |

| 3c | HT-29 | Increased production | Decreased levels | Decreased levels |

Inhibition of Cell Migration and Metastasis (e.g., Epithelial-Mesenchymal Transition Markers, TGFβ Pathway)

The spread of cancer cells from the primary tumor to other parts of the body, a process known as metastasis, is a major cause of cancer-related mortality. Some benzenesulfonamide derivatives have shown potential in inhibiting cell migration and metastasis by targeting the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties to become mesenchymal cells. nih.gov

The transforming growth factor-beta (TGF-β) signaling pathway is a key inducer of EMT. nih.gov The aminobenzenesulfonamide derivative 3c has been found to inhibit cell migration by modulating EMT markers. nih.gov It achieves this by inhibiting the TGF-β-induced phosphorylation of Smad2 and Smad3, which are key downstream mediators of the TGF-β pathway. nih.govresearchgate.net

Other compounds have also been shown to interfere with the TGF-β pathway and EMT. For instance, sulforaphane has been demonstrated to inhibit TGF-β2-stimulated migration and EMT in ARPE-19 cells by preventing the activation of Akt and Smad2/3 signaling. nih.gov Similarly, a novel chalcone-like compound, CTI-82 , was found to block TGF-β1-induced EMT by inhibiting the phosphorylation of SMAD2/3 in A549 lung cancer cells, thereby reducing cell migration and invasion. mdpi.com

Targeting Tumor-Associated Enzymes (e.g., CA IX, CA XII, VEGFR-2)

Certain enzymes that are overexpressed in the tumor microenvironment play crucial roles in tumor growth, progression, and angiogenesis. Benzenesulfonamide derivatives have been designed to target some of these tumor-associated enzymes, including carbonic anhydrases (CAs) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Carbonic Anhydrases (CA IX and CA XII):

Carbonic anhydrases IX and XII are transmembrane enzymes that are highly expressed in many types of tumors in response to hypoxia. nih.gov They contribute to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis. nih.gov The sulfonamide group is a classic zinc-binding group that can effectively inhibit these metalloenzymes.

Numerous benzenesulfonamide derivatives have been developed as potent and selective inhibitors of CA IX and XII. For example, a series of benzenesulfonamides incorporating cyanoacrylamide moieties were found to be low nanomolar or subnanomolar inhibitors of CA IX and XII, while showing less activity against the cytosolic isoforms CA I and II. nih.gov Another study reported novel sulfonamides based on a coumarin scaffold that showed significant and selective inhibition of CA IX and XII in the nanomolar range. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2):

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Dual inhibitors that can target both CAs and VEGFR-2 are of great interest in cancer therapy.

Researchers have designed and synthesized 1,5-diaryl-1,2,4-triazole-tethered sulfonamides as dual inhibitors of CA IX/XII and VEGFR-2. patsnap.com Molecular docking studies have helped in understanding the binding modes of these compounds with their target enzymes. patsnap.com Additionally, novel 3-thiazolyl-coumarins have been identified as potential VEGFR-2 inhibitors. mdpi.com

The table below provides examples of benzenesulfonamide derivatives and their inhibitory activities against tumor-associated enzymes.

| Compound Class | Target Enzymes | Key Findings |

| Benzenesulfonamides with cyanoacrylamide moieties | CA IX, CA XII | Low nanomolar to subnanomolar inhibition of CA IX and XII. nih.gov |

| Coumarin-based sulfonamides | CA IX, CA XII | Potent and selective inhibition with Ki values in the single-digit nanomolar range for some compounds. nih.gov |

| 1,5-Diaryl-1,2,4-triazole-tethered sulfonamides | CA IX, CA XII, VEGFR-2 | Designed as dual inhibitors of carbonic anhydrases and VEGFR-2. patsnap.com |

| 3-Thiazolyl-coumarins | VEGFR-2 | Showed promising inhibitory activity in molecular docking studies. mdpi.com |

Anti-inflammatory Properties

Beyond their applications in oncology, benzenesulfonamide derivatives have also demonstrated significant anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases.

Certain novel benzenesulfonamide derivatives bearing carboxamide functionality have been synthesized and evaluated for their in vivo anti-inflammatory activity. nih.govresearchgate.net For instance, compounds 4a and 4c were found to inhibit carrageenan-induced rat-paw edema, with inhibition rates of 94.69% and 89.66% at the first hour, respectively. nih.govresearchgate.net

The mechanism of anti-inflammatory action for some of these compounds may involve the inhibition of pro-inflammatory mediators. For example, some benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the transcription factor NF-κB, both of which are key players in the inflammatory response. nih.gov Other studies have shown that novel benzenesulfonamide derivatives can suppress pro-inflammatory cytokines like TNF-α, IL-1α, IL-1β, and IL-6, and also reduce levels of COX-1 and COX-2. researchgate.net Additionally, these compounds have been observed to enhance the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (GSH). researchgate.net

Other Emerging Biological Activities

The therapeutic potential of this compound derivatives is not limited to anticancer and anti-inflammatory activities. Ongoing research is uncovering other promising biological effects.

Some benzenesulfonamide derivatives have been investigated for their antimicrobial and antioxidant activities. nih.gov For example, in a study of ten new benzenesulfonamide derivatives with a carboxamide group, different compounds showed varying levels of potency against a range of bacteria and fungi, including E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger. nih.gov One compound, 4e , also exhibited antioxidant activity comparable to that of Vitamin C. nih.gov

Furthermore, the versatility of the benzenesulfonamide scaffold allows for its incorporation into various heterocyclic systems, such as imidazoles, leading to compounds with a wide spectrum of biological activities. nih.govmdpi.com These include antifungal, antibacterial, and antitubercular properties. mdpi.com The ability to modify the structure of these derivatives provides a platform for the development of new therapeutic agents with diverse applications. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Correlating Substituent Effects with Biological Potency and Selectivity

SAR studies are fundamental to optimizing a lead compound. By introducing various functional groups at different positions on the 3-cyanobenzenesulfonamide molecule, chemists can probe the interactions between the inhibitor and its biological target, leading to enhanced efficacy and selectivity. nih.gov The primary sulfonamide group (SO₂NH₂) is a critical component, often acting as a zinc-binding group (ZBG) that anchors the molecule to the active site of metalloenzymes. nih.govresearchgate.net The strategy often involves modifying the "tail" portion of the molecule, which is the aromatic ring and its substituents, to achieve isoform-specific inhibition. nih.gov

Modifications to the aromatic ring of benzenesulfonamide (B165840) derivatives have a profound impact on their inhibitory activity and selectivity against different enzyme isoforms, such as the human carbonic anhydrases (hCAs). acs.org The nature, position, and size of the substituents can alter the electronic and steric properties of the molecule, influencing how it fits into the enzyme's active site. nih.govmsu.edu

For instance, in a series of novel 3-sulfonamide pyrrol-2-one derivatives, the substituents on a secondary aromatic ring (the "tail") significantly influenced potency against various hCA isoforms. acs.org

Halogens: Introducing a fluorine atom at position 4 of the phenyl ring enhanced the potency against hCA I twofold compared to the unsubstituted analog. acs.org Conversely, a bromine substitution at the same position reduced the activity by 2.5-fold. acs.org

Electron-Withdrawing Groups: The presence of a -CF₃ group at position 4 decreased activity against hCA I. acs.org However, placing two -CF₃ moieties at positions 3 and 5 resulted in a drastic decrease in potency for hCA I but yielded potency similar to the unsubstituted compound against hCA II. acs.org

Hydroxyl Groups: The position of a hydroxyl (-OH) group was critical. For hCA I, positions 3 and 4 were identified as optimal for activity, while a hydroxyl group at position 2 negatively impacted efficacy. acs.org For hCA II, some of the most active derivatives featured methoxy (B1213986) and hydroxy group patterns. acs.org

These findings highlight that even subtle changes to the aromatic ring's substitution pattern can lead to significant variations in biological activity, a key principle in rational drug design.

Table 1: Influence of Aromatic Ring Substituents on hCA I Inhibition Data extracted from a study on 3-sulfonamide pyrrol-2-one derivatives. acs.org

| Compound Base | Substituent (Position) | Inhibition Constant (Ki) vs. hCA I (nM) |

|---|---|---|

| Pyrrol-2-one bis-3-sulfonamide | Unsubstituted Phenyl | 212.4 |

| Pyrrol-2-one bis-3-sulfonamide | 4-Fluoro | 91.0 |

| Pyrrol-2-one bis-3-sulfonamide | 4-Bromo | 527.3 |

| Pyrrol-2-one bis-3-sulfonamide | 4-CF3 | >1000 |

| Pyrrol-2-one bis-3-sulfonamide | 3,5-di-CF3 | 5569 |

Attaching different side chains to the benzenesulfonamide scaffold, often via an amine at the 3-position, is another powerful strategy to modulate biological activity. These side chains can extend into different pockets of the enzyme's active site, forming additional interactions that enhance potency and selectivity.

A study on a series of 3-aminobenzenesulfonamide (B1265440) derivatives demonstrated that incorporating ureas, thioureas, or cyclic amines into the side chain led to compounds with significant anti-candidal and cytotoxic activity. ju.edu.joresearchgate.net In another example, Schiff base derivatives of 4-hydroxybenzenesulfonamide (B74421) showed that the nature of the substituent on the imine's phenyl ring could modulate affinity for various CA isoenzymes. mdpi.com For instance, a 2-naphthyl substituent resulted in the strongest interaction with the CAIV isoenzyme, increasing affinity five-fold compared to the parent phenyl-substituted compound. mdpi.com

Further research into derivatives of 3-amino-4-hydroxy-benzenesulfonamide revealed that modifying a carboxyl group on a side chain to its methyl ester enhanced binding affinity for CAIX. mdpi.com The addition of complex, positively charged side chains, such as pyridinium (B92312) rings, to 3-aminobenzenesulfonamide has been shown to produce nanomolar-potent inhibitors of tumor-associated CA isozymes IX and XII. nih.gov These charged derivatives are often membrane-impermeant, which can selectively target extracellular enzymes like CA IX. acs.org

Table 2: Impact of Side Chain Modifications on CA Isoenzyme Affinity Data extracted from a study on 3-amino-4-hydroxybenzenesulfonamide (B74053) derivatives. mdpi.com

| Base Scaffold | Side Chain Fragment | Binding Affinity (Kd) vs. CAIX (μM) |

|---|---|---|

| 3-amino-4-hydroxy-benzenesulfonamide | 5-oxopyrrolidine-3-carboxylic acid | 14 |

| 3-amino-4-hydroxy-benzenesulfonamide | Methyl 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylate (Ester form) | 7.1 |

| 3-amino-4-hydroxy-benzenesulfonamide | Ethyl 1-(2-ethoxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylate (Ethyl ester) | 0.39 |

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action. nih.gov Chiral molecules and their mirror images, known as enantiomers, can exhibit vastly different pharmacological and metabolic profiles because biological targets like enzymes and receptors are themselves chiral. nih.gov One enantiomer of a drug may fit perfectly into its binding site and elicit a strong therapeutic effect, while the other may be less active or even inactive. nih.gov

When chiral centers are introduced into derivatives of this compound, the resulting stereoisomers must be considered as distinct chemical entities. For example, in the development of Janus Kinase 3 (JAK3) inhibitors, a set of analogs incorporating a cis-3-sulfonamide cyclopentyl group was synthesized. sci-hub.ru The biological activity was found to be dependent on the stereochemistry, with the active compound's configuration being assigned as (S). sci-hub.ru Similarly, studies on other classes of inhibitors have shown that preparing chirally pure R(+) or S(-) enantiomers is crucial for identifying the most potent compound and understanding its interaction with the target. acs.org Therefore, controlling the stereochemistry is an essential aspect of designing highly potent and selective drugs based on the this compound core.

Development and Validation of QSAR Models for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For benzenesulfonamide derivatives, QSAR models are invaluable tools for predicting the inhibitory potency of novel compounds before their synthesis, thereby streamlining the drug discovery process. nih.govtandfonline.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be topological (describing atomic connectivity, such as the Balaban index), electronic, or quantum-mechanical. researchgate.netmdpi.com Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates the best combination of descriptors with the observed biological activity (e.g., inhibition constants, Ki). tandfonline.commdpi.com For example, QSAR studies on benzenesulfonamide CA inhibitors have shown that hydrophobic parameters (logP) and topological indices are often critical for modeling binding constants. nih.gov

To ensure a QSAR model is robust and has predictive power, it must be rigorously validated. tandfonline.com A common method is leave-one-out cross-validation (loo-cv), which generates a cross-validation coefficient (q²). tandfonline.com A high q² value, along with a high correlation coefficient (r²) for the model, indicates that the model is statistically significant and can reliably predict the activity of new compounds. nih.govtandfonline.com More advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also employed, which analyze the steric and electrostatic fields of the molecules to create predictive contour maps. nih.gov These maps can visually guide chemists on where to add or remove functional groups to improve activity. nih.gov

Table 3: Examples of QSAR Models for Benzenesulfonamide Derivatives

| Study Focus | QSAR Method | Key Descriptors | Validation (q2) / Correlation (r2) | Reference |

|---|---|---|---|---|

| Benzenesulfonamide CA II Inhibitors | CoMFA | Steric/Electrostatic fields | q2=0.538 / r2=0.974 | nih.gov |

| Benzenesulfonamide CA II Inhibitors | CoMSIA | Similarity indices | q2=0.527 / r2=0.971 | nih.gov |

| Benzenesulfonamide CA Inhibitors | MLR | Topological indices, logP | Statistically significant improvement with logP | nih.gov |

| Benzenesulfonamide CA IX/XII Inhibitors | MLR | Quantum chemical descriptors | r=0.980 (Model 1), r=0.992 (Model 2) | tandfonline.com |

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based design strategy used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. unisa.it A pharmacophore model for a this compound-based inhibitor would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all placed at specific distances and angles from one another. unisa.it

For inhibitors targeting carbonic anhydrase, the pharmacophore is well-defined. A critical feature is the zinc-binding group, which is the sulfonamide moiety in this case. nih.govresearchgate.net The nitrogen of the deprotonated sulfonamide coordinates to the Zn²⁺ ion in the enzyme's active site. nih.gov The aromatic ring (the "benzen" part of the name) typically orients in a specific manner within the active site, allowing its substituents (the "tail") to interact with surrounding amino acid residues. These interactions are key to achieving high potency and, crucially, selectivity for one CA isoform over others. nih.gov By understanding this pharmacophore, chemists can design novel molecules that retain the essential zinc-binding properties while incorporating new tails to explore interactions with less conserved regions of the active site, leading to the discovery of highly selective inhibitors. unisa.itnih.gov

Molecular Target Identification and Mechanism of Action Studies

Direct Biochemical Approaches (e.g., Protein Fishing, Affinity Proteomics)

Direct biochemical methods are powerful tools for identifying the molecular targets of a small molecule by physically isolating its binding partners from a complex biological sample.

Protein Fishing and Affinity Proteomics: These techniques typically involve immobilizing the small molecule of interest (the "bait") onto a solid support, such as beads, and then incubating it with a cell lysate or tissue extract. Proteins that bind to the bait are "fished" out of the mixture, separated, and identified, often using mass spectrometry. nih.govgraumannlab.science Affinity proteomics is a high-throughput extension of this concept, aiming to map the interaction networks of proteins. graumannlab.scienced-nb.infoplos.org

A common strategy in affinity proteomics is the use of antibody suspension bead arrays, where antibodies against a multitude of proteins are used to capture their targets from samples, allowing for the quantification of hundreds of proteins simultaneously. plos.org Another advanced method is the Proximity Extension Assay (PEA), which combines antibody-based detection with DNA amplification for highly sensitive and specific protein quantification. graumannlab.scienceolink.com

While no specific protein fishing or affinity proteomics studies have been published for 3-Cyanobenzenesulfonamide itself, this approach has been successfully applied to other small molecules to identify their targets within cancer-specific networks. nih.gov For instance, affinity proteomics has been used to identify proteins in the tumor microenvironment of ovarian carcinoma that are linked to disease recurrence. olink.com Given the structural similarities of this compound to other bioactive sulfonamides, it is plausible that this compound could interact with a range of proteins that could be identified using these direct biochemical approaches.

Table 1: Overview of Direct Biochemical Approaches for Target Identification

| Technique | Principle | Typical Application | Key Advantages | References |

| Protein Fishing | Immobilized small molecule "bait" captures binding proteins from a lysate. | Identification of direct binding partners of a drug or compound. | Direct physical evidence of interaction. | nih.gov |

| Affinity Proteomics | High-throughput identification of protein-protein or protein-small molecule interactions. | Mapping cellular interaction networks, biomarker discovery. | Provides a global view of molecular interactions. | graumannlab.scienced-nb.infoplos.org |

| Proximity Extension Assay (PEA) | Dual antibody binding to a target protein brings DNA tags into proximity for amplification and quantification. | Highly sensitive and specific protein quantification in complex samples. | High specificity and sensitivity, requires small sample volumes. | graumannlab.scienceolink.com |

Genetic Interaction Methods (e.g., RNAi Screens)

Genetic interaction methods, such as RNA interference (RNAi) screens, provide a functional approach to identify genes that modulate the cellular response to a compound. elifesciences.orgmiguelprudencio.com

RNAi Screens: This technology uses small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to systematically silence the expression of individual genes. harvard.edu By treating cells with a compound in parallel with gene silencing, researchers can identify genes whose knockdown either enhances or suppresses the compound's effect. elifesciences.orgnih.govbioconductor.jp This can reveal genetic pathways that are either essential for the compound's activity or that can compensate for its effects, thereby pointing to its molecular targets or mechanism of action. miguelprudencio.com